1-(Ethylsulfonyl)piperazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

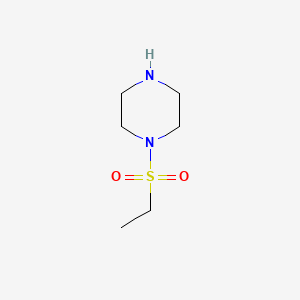

Structure

3D Structure

特性

IUPAC Name |

1-ethylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYGAOBOLDXNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978765 | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62937-96-6 | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Ethylsulfonyl)piperazine CAS 62937-96-6 properties

CAS 62937-96-6 | Molecular Formula: C₆H₁₄N₂O₂S

Executive Summary

1-(Ethylsulfonyl)piperazine is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug development. Structurally, it consists of a piperazine ring mono-substituted with an ethylsulfonyl group. This specific functionalization serves as a critical pharmacophore modulator, offering a balance between hydrophilicity and lipophilicity (LogD) while introducing a sulfonamide motif that is metabolically stable compared to carboxamides.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic protocols, application in structure-activity relationship (SAR) campaigns, and safety standards. It is designed for researchers requiring high-purity synthesis and integration of this moiety into kinase inhibitors, GPCR ligands (specifically 5-HT receptor antagonists), and enzyme inhibitors (e.g., Transglutaminase 2).

Physicochemical Profile

The compound is a secondary amine, making it a versatile nucleophile for further functionalization (e.g., S_NAr, acylation, reductive amination).

| Property | Value | Notes |

| CAS Number | 62937-96-6 | Verified Registry Number |

| Molecular Weight | 178.25 g/mol | Monoisotopic Mass: 178.0776 |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | 69–74 °C | Sharp melting range indicates high purity |

| Boiling Point | ~320 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | Soluble: DCM, MeOH, DMSO, Water | Moderate water solubility due to polarity |

| pKa (Calc.) | ~8.5 (Piperazine NH) | Basic secondary amine |

| LogP | ~ -0.5 to 0.2 | Low lipophilicity; lowers LogP of drug candidates |

Synthetic Methodologies

Two primary protocols are recommended depending on the scale and required purity. Protocol A is preferred for cost-effective scale-up, while Protocol B offers higher selectivity to avoid bis-sulfonylation.

Protocol A: Direct Mono-Sulfonylation (Scale-Up Friendly)

This method utilizes excess piperazine to act as both the substrate and the acid scavenger, statistically favoring the mono-substituted product.

-

Reagents: Piperazine (anhydrous), Ethanesulfonyl chloride, Dichloromethane (DCM).

-

Stoichiometry: 1.0 eq Ethanesulfonyl chloride : 3.0–4.0 eq Piperazine.

Step-by-Step Workflow:

-

Dissolution: Dissolve piperazine (4.0 eq) in anhydrous DCM (10 mL/g) under N₂ atmosphere. Cool to 0 °C.

-

Addition: Dropwise add ethanesulfonyl chloride (1.0 eq) diluted in DCM over 30–60 minutes. Maintain temperature < 5 °C to suppress bis-substitution.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

-

Work-up:

-

Filter off the precipitated piperazine hydrochloride salt.

-

Wash the filtrate with water (3x) to remove excess unreacted piperazine.

-

Critical Step: The product is amphiphilic. If the product is lost in the aqueous layer, saturate the aqueous phase with NaCl and back-extract with DCM/Isopropanol (3:1).

-

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Mono-Protection Strategy (High Precision)

Ideal for small-scale synthesis where purity is paramount.

-

Reagents: N-Boc-piperazine, Ethanesulfonyl chloride, Triethylamine (TEA), TFA or HCl/Dioxane.

Step-by-Step Workflow:

-

Sulfonylation: React N-Boc-piperazine (1.0 eq) with ethanesulfonyl chloride (1.1 eq) and TEA (1.5 eq) in DCM at 0 °C → RT.

-

Isolation: Wash with 1M HCl, sat. NaHCO₃, and brine. Concentrate to yield 1-Boc-4-(ethylsulfonyl)piperazine.

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours.

-

Free Basing: Concentrate volatiles. Redissolve residue in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with DCM.

Synthetic Pathway Visualization

Figure 1: Streamlined synthetic workflow for the direct mono-sulfonylation of piperazine.

Application in Drug Discovery[1]

This compound is a "privileged structure" fragment.[2] It is frequently employed to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.

Medicinal Chemistry Rationale[1][5][6][8][9][10][11][12]

-

Solubility Enhancement: The sulfonyl group introduces polarity without the ionizability of a carboxylic acid, improving solubility in physiological media.

-

Metabolic Stability: Unlike carboxamides, sulfonamides are resistant to amidases, prolonging the half-life (

) of the drug. -

H-Bonding: The sulfonyl oxygens serve as weak hydrogen bond acceptors, while the piperazine nitrogens (if substituted) allow for vector exploration in the binding pocket.

Case Study Applications

-

5-HT Receptor Antagonists: Used as a linker in serotonin receptor ligands to modulate affinity and selectivity between 5-HT1A and 5-HT2A subtypes.

-

Transglutaminase 2 (TG2) Inhibitors: Incorporated into the "warhead" or linker region of covalent inhibitors to target the active site cysteine, improving cellular potency against cancer stem cells.

-

Kinase Inhibitors: Used as a solvent-exposed tail to improve the physicochemical properties of ATP-competitive inhibitors.

Decision Logic for Fragment Selection

Figure 2: Medicinal chemistry decision tree for selecting the ethylsulfonylpiperazine moiety.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic data should be obtained.

¹H NMR (400 MHz, CDCl₃)

-

δ 1.35 (t, 3H, J=7.4 Hz): Methyl group of the ethyl chain (

). -

δ 2.95 (q, 2H, J=7.4 Hz): Methylene group of the ethyl chain (

). -

δ 2.98–3.05 (m, 4H): Piperazine ring protons adjacent to the secondary amine (

). -

δ 3.25–3.35 (m, 4H): Piperazine ring protons adjacent to the sulfonamide (

). -

δ 1.80 (br s, 1H): Amine proton (

), shift varies with concentration/solvent.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

). -

Observed Ion:

.

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[3] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[3] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Hygroscopic; keep container tightly closed.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Synthetic Protocol & Scale-up

-

Medicinal Chemistry Applications (TG2 Inhibitors)

-

Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors of Human Tissue Transglutaminase. (2017). Journal of Medicinal Chemistry. Retrieved from

-

-

Pharmacophore Utility (5-HT Receptors)

-

Safety Data

Sources

The Chemical Architecture and Applications of 1-(Ethanesulfonyl)piperazine in Modern Drug Discovery

Executive Summary

1-(Ethanesulfonyl)piperazine is a highly versatile, bifunctional secondary amine that has emerged as a critical building block in contemporary medicinal chemistry. By combining the rigid, solubilizing framework of a piperazine ring with the metabolic stability and hydrogen-bonding capacity of an ethanesulfonyl group, this compound serves as an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper explores its structural properties, mechanistic utility in drug design, and provides self-validating synthetic protocols for its integration into advanced therapeutics, including Targeted Protein Degradation (TPD) platforms.

Chemical Identity and Structural Properties

The utility of 1-(Ethanesulfonyl)piperazine stems from its distinct physicochemical profile. The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the N1 nitrogen, leaving the N4 nitrogen as the sole nucleophilic and basic center. This desymmetrization is crucial for predictable pharmacokinetics and regioselective synthesis.

Table 1: Physicochemical Properties of 1-(Ethanesulfonyl)piperazine

| Parameter | Value | Reference |

| CAS Number | 62937-96-6 | [1] |

| Molecular Formula | C6H14N2O2S | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| SMILES String | CCS(=O)(=O)N1CCNCC1 | |

| InChI | 1S/C6H14N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Physical State | Solid | |

| Melting Point | 69-72 °C |

Mechanistic Role in Drug Design

As a Senior Application Scientist, selecting the right linker or terminal motif is paramount for optimizing an API's target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. 1-(Ethanesulfonyl)piperazine offers three distinct mechanistic advantages:

-

Metabolic Shielding: Unlike amide linkages which are susceptible to enzymatic hydrolysis by amidases, the sulfonamide linkage is highly resistant to metabolic cleavage, prolonging the half-life of the drug candidate.

-

Directional Hydrogen Bonding: The sulfonyl oxygens act as potent, directional hydrogen bond acceptors. This is particularly useful when docking into the shallow solvent-exposed pockets of target proteins.

-

Lipophilicity Tuning: The ethyl group provides a compact lipophilic patch that can occupy small hydrophobic sub-pockets without driving the overall

of the molecule into a range that would compromise aqueous solubility. Furthermore, the compound has demonstrated utility in inhibiting the synthesis of chemokines and specific disease-associated proteins[2].

Self-Validating Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checkpoints to verify causality and reaction success.

Protocol A: Regioselective Synthesis of 1-(Ethanesulfonyl)piperazine

Objective: Achieve mono-sulfonylation of symmetric piperazine while suppressing the thermodynamically favorable bis-sulfonylated byproduct.

Table 2: Stoichiometric Parameters for Mono-Sulfonylation

| Reagent | Equivalents | Function |

| Piperazine | 5.0 eq | Nucleophile / Statistical excess |

| Ethanesulfonyl Chloride | 1.0 eq | Electrophile |

| Triethylamine (TEA) | 1.2 eq | Non-nucleophilic acid scavenger |

| Dichloromethane (DCM) | 0.2 M | Aprotic solvent |

Step-by-Step Methodology:

-

Preparation: Dissolve piperazine (5.0 eq) in anhydrous DCM. Causality: The massive stoichiometric excess of the diamine statistically favors the collision of the electrophile with unreacted piperazine rather than the mono-alkylated product, preventing bis-sulfonylation.

-

Cooling: Chill the reaction vessel to 0 °C using an ice bath and add TEA (1.2 eq). Causality: Low temperatures reduce the kinetic energy of the system, slowing the reaction rate to allow for complete thermal dissipation of the highly exothermic sulfonylation, thereby preventing localized over-reaction.

-

Addition: Dissolve ethanesulfonyl chloride (1.0 eq) in a small volume of DCM and add dropwise over 1 hour.

-

Self-Validation (QC 1): After 2 hours, sample the reaction mixture and analyze via Thin Layer Chromatography (TLC) using a Ninhydrin stain. Validation metric: The primary amine (unreacted piperazine) will stain a deep purple at the baseline, while the secondary amine product will elute higher and stain faintly. The absence of a third, non-staining high-Rf spot confirms the suppression of the bis-adduct.

-

Workup: Quench the reaction with saturated aqueous

. Transfer to a separatory funnel and extract with DCM. Causality: The unreacted piperazine is highly water-soluble and remains in the aqueous layer, effectively self-purifying the organic phase. -

Isolation: Concentrate the organic layer in vacuo to yield 1-(Ethanesulfonyl)piperazine as a solid.

Protocol B: API Integration via Nucleophilic Aromatic Substitution ( )

Objective: Couple 1-(Ethanesulfonyl)piperazine to a heteroaryl chloride core (e.g., a pyrimidine-based kinase inhibitor).

Step-by-Step Methodology:

-

Reaction Setup: Combine the target heteroaryl chloride (1.0 eq) and 1-(Ethanesulfonyl)piperazine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is sterically hindered, ensuring it acts strictly as a proton sponge to neutralize the HCl byproduct without competing as a nucleophile against the piperazine.

-

Heating: Stir the mixture at 80 °C for 6 hours.

-

Self-Validation (QC 2): Analyze a 10 µL aliquot via UPLC-MS. Validation metric: The complete consumption of the starting material peak and the emergence of a single product peak with the corresponding

mass validates the success of the coupling.

Applications in Targeted Protein Degradation (TPD)

Beyond standard small-molecule inhibition, 1-(Ethanesulfonyl)piperazine is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs). Recent advancements in covalent targeting of E3 ubiquitin ligases, such as RNF4 and RNF114, rely heavily on highly optimized linker-binder motifs[3].

In these bifunctional degraders, the piperazine ring provides the necessary rigidity and vector projection to span the distance between the target protein and the E3 ligase. Simultaneously, the ethanesulfonyl moiety can engage in critical hydrogen bonding within the E3 ligase binding pocket, stabilizing the ternary complex required for successful polyubiquitination and subsequent proteasomal degradation of the disease-causing protein[3].

Visualizations

Figure 1: Self-validating synthetic workflow for the mono-sulfonylation of piperazine.

Figure 2: Logical relationship of 1-(Ethanesulfonyl)piperazine in E3 ligase recruitment and TPD.

References

Sources

1-(Ethylsulfonyl)piperazine molecular weight and formula

An in-depth technical guide on the physicochemical properties, structural causality, and synthetic applications of 1-(Ethylsulfonyl)piperazine in modern drug development.

Executive Summary

This compound is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and rational drug design. By leveraging the rigid piperazine scaffold and the electron-withdrawing properties of the ethylsulfonyl moiety, structural biologists and medicinal chemists can fine-tune the pharmacokinetic profiles of complex targeted covalent inhibitors (TCIs). This guide details the physicochemical properties, structure-activity relationship (SAR) causality, and self-validating synthetic protocols for integrating this molecule into advanced therapeutic scaffolds.

Physicochemical Profiling and Structural Causality

The utility of this compound stems from its precise molecular metrics. It is frequently handled as a hydrochloride salt to prevent oxidation and improve shelf stability[].

| Property | Value (Free Base) | Value (HCl Salt) |

| CAS Number | 62937-96-6[2],[3] | 859525-16-9[] |

| Molecular Formula | C6H14N2O2S[2],[3] | C6H15ClN2O2S[] |

| Molecular Weight | 178.25 g/mol [2],[3] | 214.71 g/mol [] |

| Canonical SMILES | CCS(=O)(=O)N1CCNCC1[] | CCS(=O)(=O)N1CCNCC1.Cl |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 4 (2x O, 2x N) | 4 |

Causality of Structural Design: Piperazine is a privileged scaffold, but its native dual basicity often leads to poor metabolic stability and off-target promiscuity. By functionalizing one nitrogen with an ethylsulfonyl group, the lone pair on that nitrogen is strongly delocalized into the sulfonyl group. This drastically reduces its basicity, preventing unwanted protonation at physiological pH and eliminating its nucleophilicity. Consequently, the remaining secondary amine is highly selective for electrophilic coupling (e.g., amide bond formation), while the overall molecule maintains a low molecular weight and reduced lipophilicity compared to bulky aromatic sulfonamides[4].

Role in Targeted Covalent Inhibitors (TCIs): The Transglutaminase 2 Paradigm

Human tissue transglutaminase (hTG2) is a multifunctional enzyme implicated in cancer stem cell survival, epithelial-mesenchymal transition (EMT), and metastatic phenotypes[5],[6]. Developing inhibitors for hTG2 requires navigating a complex hydrophobic binding pocket while maintaining cellular permeability.

Early iterations of hTG2 inhibitors utilized large, highly lipophilic groups (such as dansyl derivatives) attached to a Cbz-Lys scaffold[4]. While potent, these molecules suffered from high polar surface area (PSA) and excessive rotatable bonds, leading to poor bioavailability. The strategic replacement of these bulky aromatic groups with this compound provided a breakthrough. The aliphatic ethylsulfonyl group significantly lowered the calculated LogP, reduced the number of rotatable bonds, and dropped the molecular weight of the final inhibitor complex to approximately 480.6 g/mol , all of which directly favored cellular permeability and ligand efficiency[4].

Caption: SAR optimization logic driving the selection of this compound in inhibitor design.

Synthetic Methodologies: Self-Validating Protocol

The incorporation of this compound into a therapeutic scaffold typically involves an amide coupling reaction. The following protocol describes its attachment to a carboxylic acid scaffold (e.g., a Cbz-protected amino acid) using a self-validating system to ensure high fidelity and yield.

Caption: Workflow for coupling this compound to peptide scaffolds with IPC validation.

Step-by-Step Experimental Methodology:

Step 1: Scaffold Activation

-

Procedure: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Causality: EDC is selected over hydrophobic carbodiimides (like DCC) because its urea byproduct is highly water-soluble, simplifying downstream aqueous workup. HOBt is critical; it reacts with the O-acylisourea intermediate to form a stable, active ester. This suppresses the formation of oxazolone intermediates, thereby preventing racemization at the chiral α-carbon of the amino acid scaffold.

Step 2: Nucleophilic Addition

-

Procedure: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture, followed by this compound hydrochloride (1.1 eq)[]. Stir at ambient temperature for 4-6 hours.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It serves a dual purpose: neutralizing the hydrochloride salt of the piperazine to liberate the free secondary amine, and maintaining the basic environment required for the amine to efficiently attack the HOBt-ester.

Step 3: In-Process Control (IPC) & Self-Validation

-

Procedure: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Self-Validation: The reaction system validates its own progression. The protocol dictates that the reaction is only quenched when the extracted ion chromatogram (EIC) demonstrates >95% depletion of the starting carboxylic acid mass and the dominant appearance of the desired product mass [M+H]+. If incomplete, additional DIPEA/amine is titrated.

Step 4: Orthogonal Aqueous Workup

-

Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, brine, and dry over anhydrous Na2SO4.

-

Causality: This orthogonal washing strategy is designed for absolute purity. The alkaline NaHCO3 wash deprotonates and removes unreacted carboxylic acid and HOBt. The acidic 1M HCl wash protonates and removes any unreacted this compound and DIPEA.

Step 5: Final Validation

-

Procedure: Concentrate under reduced pressure. Validate the final structure using 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

-

Self-Validation: The 1H-NMR spectrum must show the characteristic ethyl quartet (around 3.0 ppm) and triplet (around 1.3 ppm) associated with the ethylsulfonyl group, confirming the structural integrity of the piperazine modifier post-coupling.

References

-

[2] Oakwood Chemical. 1-Ethylsulfonyl-piperazine. Available at: [Link]

-

[4] National Institutes of Health (NIH). Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. Available at:[Link]

-

[5] National Institutes of Health (NIH). Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase (Biological Assays). Available at: [Link]

-

[6] Google Patents. WO2017179018A1 - Tg2 inhibitor compounds and uses thereof. Available at:

Sources

- 2. 1-Ethylsulfonyl-piperazine [oakwoodchemical.com]

- 3. CAS RN 62937-96-6 | Fisher Scientific [fishersci.com]

- 4. Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017179018A1 - Tg2 inhibitor compounds and uses thereof - Google Patents [patents.google.com]

In-Depth Technical Guide: Solubility Profile and Characterization of 1-(Ethylsulfonyl)piperazine

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 1-(Ethylsulfonyl)piperazine .

Executive Summary

This compound (CAS 62937-96-6) is a critical piperazine derivative utilized primarily as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of sulfonamide-based enzyme inhibitors and receptor modulators.

Understanding its solubility profile is essential for optimizing reaction yields, designing purification processes (crystallization), and formulating drug delivery systems. This guide synthesizes the compound's physicochemical properties with rigorous experimental protocols for solubility determination, grounded in thermodynamic theory.

Key Physicochemical Insights:

-

State: Solid at room temperature.[1]

-

Melting Point: 69–72 °C (Lower than its methyl-analog, indicating a lower lattice energy and potentially higher solubility in organic solvents).

-

Solubility Prediction: Exhibits a "polar-lipophilic" balance. High solubility is expected in chlorinated solvents (DCM) and polar aprotic solvents (DMSO), with moderate solubility in alcohols and low solubility in non-polar hydrocarbons (Heptane).

Physicochemical Profile & Structural Analysis

Before engaging in solubility measurement, one must understand the structural drivers of the compound's behavior.

Identity and Properties

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 62937-96-6 |

| Molecular Formula | C₆H₁₄N₂O₂S |

| Molecular Weight | 178.25 g/mol |

| Structure Description | A six-membered saturated piperazine ring mono-substituted with an ethylsulfonyl group.[1][2][3][4][5][6][7][8] |

| Melting Point | 69–72 °C |

| Appearance | White to off-white crystalline solid |

Structural Activity Relationship (SAR)

The solubility of this compound is governed by two competing moieties:

-

The Piperazine Ring (Secondary Amine): Provides basicity and hydrogen bond accepting/donating capability, enhancing solubility in water and alcohols.

-

The Ethylsulfonyl Group: The sulfonyl (

) moiety is polar and a strong hydrogen bond acceptor, while the ethyl chain adds a degree of lipophilicity.

Comparison to Analog:

-

1-(Methylsulfonyl)piperazine (CAS 55276-43-2):[9][10] Melting point ~99 °C.[9]

-

Implication: The ethyl substitution disrupts the crystal lattice packing efficiency more effectively than the methyl group, lowering the melting point. According to the General Solubility Equation (GSE) , a lower melting point correlates with higher solubility in ideal solvents.

Predicted Solubility Profile

Based on the structural analysis and behavior of homologous sulfonamides, the following solubility profile is projected. This serves as a baseline for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | Dipole-dipole interactions; excellent solvation of sulfonamides. |

| Polar Aprotic | DMSO, DMF, DMAc | Very Soluble | Strong dipole interactions; disruption of solute-solute H-bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Hydrogen bonding with amine and sulfonyl oxygens. Solubility increases significantly with T. |

| Ethers | THF, 1,4-Dioxane | Soluble | Moderate polarity match. |

| Aromatic | Toluene | Sparingly Soluble | |

| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble | Polarity mismatch; ideal anti-solvents. |

| Water | Water | Slightly Soluble | H-bonding exists, but the hydrophobic ethyl/sulfonyl core limits high solubility. |

Experimental Protocols for Solubility Determination

To generate definitive data, researchers must employ self-validating protocols. Two methods are recommended: the Static Equilibrium (Shake-Flask) method for high accuracy, and the Dynamic Polythermal method for rapid process curve generation.

Protocol A: Static Equilibrium Method (Gravimetric/HPLC)

Best for: Generating thermodynamic data points at specific temperatures.

Workflow Diagram:

Figure 1: Step-by-step workflow for the Static Equilibrium solubility measurement.

Detailed Procedure:

-

Preparation: Add this compound in excess to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the desired temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase is always present.

-

Sampling: Stop stirring and allow phases to settle for 30 minutes.

-

Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial.

-

Quantification:

-

Gravimetric: Evaporate solvent under vacuum and weigh the residue.

-

HPLC: Dilute the filtrate with mobile phase and analyze (Detector: UV at 210–254 nm).

-

Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for: Metastable Zone Width (MSZW) and Crystallization Design.

-

Setup: Prepare a mixture of known concentration (

) in a reactor equipped with an FBRM (Focused Beam Reflectance Measurement) probe. -

Heating: Heat the slurry at a slow ramp rate (0.2 K/min).

-

Clear Point: Record the temperature (

) where particle counts drop to zero (complete dissolution). -

Cooling: Cool the solution until particle counts rise (nucleation point).

-

Repeat: Repeat for different concentrations to map the solubility curve.

Thermodynamic Modeling & Analysis

Experimental data should be correlated using thermodynamic models to calculate enthalpy (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

T: Absolute temperature (Kelvin).

-

A, B, C: Empirical model parameters derived from regression.

Thermodynamic Functions

Using the Van't Hoff equation , researchers can determine the driving forces of dissolution:

Thermodynamic Logic Flow:

Figure 2: Logical flow for deriving thermodynamic parameters from solubility data.

-

Interpretation: For this compound, dissolution is expected to be endothermic (

), meaning solubility increases with temperature. A positive entropy (

Process Application: Crystallization Strategy

Based on the physicochemical profile, the following crystallization strategies are recommended for purification:

-

Cooling Crystallization:

-

Solvent: Ethanol or Isopropanol.

-

Method: Dissolve at 60 °C (near reflux), filter hot to remove insolubles, then cool slowly to 0 °C. The steep solubility curve in alcohols usually provides high recovery.

-

-

Anti-Solvent Crystallization:

-

Solvent: Dichloromethane (High solubility).

-

Anti-Solvent: Heptane (Low solubility).

-

Method: Dissolve in minimal DCM, then slowly add Heptane until turbidity persists. Cool to complete precipitation.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. Retrieved from [Link]. (Used for analog comparison and structural properties).

- Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience.

- Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. zuj.edu.jo [zuj.edu.jo]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 10. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Piperazine Sulfonamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperazine sulfonamide motif represents a "privileged scaffold" in medicinal chemistry, a structural framework that is not only synthetically accessible but also capable of interacting with a diverse array of biological targets with high affinity.[1][2] This versatility has established it as a cornerstone in the development of novel therapeutics across multiple disease areas, including oncology, infectious diseases, and metabolic disorders.[3][4] This technical guide provides an in-depth exploration of piperazine sulfonamide derivatives, moving beyond a mere recitation of facts to offer a field-proven perspective on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into the causal reasoning behind experimental designs and the mechanistic underpinnings of their biological activity, equipping researchers and drug development professionals with the foundational knowledge to innovate within this rich chemical space.

The Rationale for the Piperazine Sulfonamide Scaffold: A Privileged Combination

The enduring appeal of the piperazine sulfonamide core lies in the synergistic interplay of its two key components: the piperazine ring and the sulfonamide linker.

-

The Piperazine Ring: This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of properties.[5] It provides structural rigidity, which is crucial for pre-organizing substituents for optimal receptor binding, while also allowing for conformational flexibility to adapt to various binding pockets.[1] The two nitrogen atoms serve as hydrogen bond acceptors and can be protonated at physiological pH, enhancing aqueous solubility and bioavailability—key attributes for successful drug candidates.[5] Furthermore, the piperazine nitrogens are versatile synthetic handles, allowing for systematic modifications to fine-tune a molecule's steric and electronic properties.[1]

-

The Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a highly valuable functional group in medicinal chemistry. It is a bioisostere of the amide bond but offers distinct advantages, including greater metabolic stability.[6][7] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[8] Its tetrahedral geometry and the ability of the sulfur atom to engage in non-covalent interactions contribute to high binding affinities.[9]

The fusion of these two moieties creates a modular scaffold that can be readily diversified at multiple points to optimize potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the Piperazine Sulfonamide Core

The construction of piperazine sulfonamide derivatives is generally achieved through straightforward and robust synthetic methodologies. The most common approach involves the nucleophilic substitution reaction between a piperazine derivative and a sulfonyl chloride.

General Synthetic Protocol

A typical synthesis involves the reaction of a mono-substituted piperazine with an appropriate sulfonyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF).[10][11]

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting piperazine derivative (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Base Addition: Add a suitable base (1.1-1.5 equivalents), such as triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1 equivalent) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., water or brine) to remove the base hydrochloride salt and other water-soluble impurities.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired piperazine sulfonamide derivative.

This modular approach allows for the synthesis of large libraries of compounds for screening by varying both the piperazine and the sulfonyl chloride starting materials.[11]

Synthesis of Unsymmetrical N,N'-Disubstituted Piperazines

A key challenge in piperazine chemistry is the synthesis of unsymmetrically substituted derivatives. This is often achieved by employing a mono-protected piperazine, which allows for sequential functionalization of the two nitrogen atoms.

Workflow for Unsymmetrical Piperazine Sulfonamide Synthesis:

Caption: Workflow for synthesizing unsymmetrical piperazine sulfonamides.

Therapeutic Applications and Mechanistic Insights

The versatility of the piperazine sulfonamide scaffold is evident in the wide range of therapeutic areas where these derivatives have shown significant promise.

Anticancer Agents

Piperazine sulfonamide derivatives have emerged as potent anticancer agents, targeting various signaling pathways crucial for tumor growth and survival.[12]

-

Kinase Inhibition: Many piperazine sulfonamides act as inhibitors of protein kinases, which are often dysregulated in cancer. For example, they have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[13] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[13]

-

PI3K/AKT Pathway Inhibition: The PI3K/AKT pathway is a critical signaling cascade that promotes cell proliferation and survival.[14] Certain piperazine derivatives have been identified as effective inhibitors of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[14]

-

Inhibition of Anti-Apoptotic Proteins: Some derivatives have been designed to inhibit anti-apoptotic proteins like BCL2.[15] Overexpression of BCL2 allows cancer cells to evade apoptosis. By inhibiting BCL2, these compounds can restore the natural process of cell death in malignant cells.[15]

Signaling Pathway: Inhibition of the PI3K/AKT Pathway by a Piperazine Sulfonamide Derivative

Caption: Inhibition of the PI3K/AKT signaling pathway by a piperazine sulfonamide derivative.

Antimicrobial Agents

The sulfonamide moiety has a long history in antimicrobial therapy, and its incorporation into a piperazine scaffold has led to the development of new antibacterial agents.[8][10]

-

Mechanism of Action: Similar to classic sulfa drugs, many piperazine sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[8][16] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, these compounds inhibit bacterial growth and replication.[8] Humans are unaffected as they obtain folic acid from their diet.[16]

Antiviral Agents

Piperazine sulfonamide derivatives have shown significant promise as antiviral agents, particularly against the human immunodeficiency virus (HIV).

-

HIV Protease Inhibition: HIV protease is a critical enzyme for the maturation of the virus.[17][18] Piperazine sulfonamides have been designed to act as competitive inhibitors of this enzyme.[17] They mimic the natural substrate of the protease, binding to its active site and preventing it from cleaving viral polyproteins into their functional components.[19] This results in the production of immature, non-infectious viral particles.[18]

Enzyme Inhibitors for Metabolic Diseases

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[20] Piperazine sulfonamide derivatives have been developed as DPP-IV inhibitors for the treatment of type 2 diabetes.[20][21] By inhibiting DPP-IV, these compounds increase the levels of active incretins, leading to enhanced insulin release and improved glycemic control.[20]

-

Carbonic Anhydrase Inhibitors: Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[22] Piperazine sulfonamides have been identified as potent inhibitors of several carbonic anhydrase isoforms. This has led to their investigation for the treatment of glaucoma, edema, and certain types of cancer where these enzymes are overexpressed.[23]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperazine sulfonamide scaffold has yielded valuable insights into the structural requirements for biological activity.

| Target Class | General SAR Observations | Key Substituents and Their Effects |

| Anticancer | The nature of the substituents on both the piperazine ring and the aromatic ring of the sulfonyl moiety significantly influences potency and selectivity. | - Electron-withdrawing groups on the aryl sulfonyl ring often enhance activity.[11] - Bulky, lipophilic groups on the distal nitrogen of the piperazine can improve binding to hydrophobic pockets in kinases. |

| Antimicrobial | Lipophilicity and electronic properties of the substituents play a crucial role in antibacterial activity. | - Aromatic groups, such as a benzhydryl group, on the piperazine ring can increase lipophilicity and improve antibacterial efficacy.[10] - Electron-withdrawing groups on the aryl sulfonyl ring can enhance activity.[10] |

| DPP-IV Inhibition | The substitution pattern on the phenylsulfonyl groups is critical for inhibitory activity. | - Electron-withdrawing groups, such as chlorine, generally improve activity compared to electron-donating groups like methyl.[20] - The position of the substituent is also important, with meta-substitution often being disfavored.[20] |

| Carbonic Anhydrase Inhibition | The substitution pattern on the piperazine ring can modulate isoform selectivity. | - Modifications to the piperazine substituents can shift selectivity between different carbonic anhydrase isoforms.[24] |

Conclusion and Future Perspectives

The piperazine sulfonamide scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on several key aspects:

-

Multi-target Drug Design: The development of piperazine sulfonamide derivatives that can simultaneously modulate multiple targets involved in a disease process.

-

Covalent Inhibitors: The design of derivatives that can form a covalent bond with their target, leading to enhanced potency and duration of action.

-

Targeting Protein-Protein Interactions: The exploration of larger and more complex piperazine sulfonamide derivatives to disrupt disease-relevant protein-protein interactions.

By leveraging the foundational knowledge outlined in this guide and embracing innovative drug design strategies, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

-

Kumar, C. S., Vinaya, K., Chandra, J. N., Thimmegowda, N. R., Benaka Prasad, S. B., & Sadashiva, C. T. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 642–649. [Link]

-

Ten, A., Koizhaiganova, R., Bissenbay, D., & Bagila, A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1), e202500366. [Link]

-

Wang, Y., Zhang, Y., Zhang, Y., & Liu, Y. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Cell Death & Disease, 5(1), e995. [Link]

-

Abdel-Maksoud, M. S., & El-Gamal, M. I. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234. [Link]

-

Rao, B. R., Katiki, M. R., Kommula, D., Narayanan, S., Anto, R. J., & Murty, M. S. R. (2019). Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 92(3), 355-365. [Link]

-

Al-Sayad, K., & Elmasry, G. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

-

Al-Warhi, T., Al-Salahi, R., Al-Qubaisi, M., & Marzouk, M. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Larrow, J. F., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1308–1313. [Link]

-

Al-Majidi, S. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(8), 1-11. [Link]

-

Wang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Journal of Agricultural and Food Chemistry, 71(13), 5249–5259. [Link]

-

Bolm, C. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design? Journal of Medicinal Chemistry, 68(3), 945–947. [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]

-

Zulfiqar, N., Asif, M. U., & Ahmed, A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

-

Gribbon, P. (2025). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 20(8), 847-859. [Link]

-

De Vita, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]

-

Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 70(4), 455-468. [Link]

-

Zulfiqar, N., Asif, M. U., & Ahmed, A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

-

Bua, S., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 92, 103130. [Link]

-

Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 70(4), 455-468. [Link]

-

Singh, A., & Kumar, R. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry, 32(15), 1825-1845. [Link]

-

Ellman, J. A., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. Organic Letters, 14(12), 3092–3095. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

Singh, R. P., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Heterocyclic Chemistry, 53(4), 1184-1191. [Link]

-

Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science, 10(1), 1-12. [Link]

-

Ten, A., Koizhaiganova, R., Bissenbay, D., & Bagila, A. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1), e202500366. [Link]

-

Bolm, C., et al. (2019). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. Journal of the American Chemical Society, 141(32), 12795-12803. [Link]

-

The Pharmacist Academy. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube. [Link]

-

Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

-

El-Sayed, M. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Computational Chemistry, 38(30), 2535–2542. [Link]

-

Głowacka, I. E., & Wujec, M. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 30(5), 1043. [Link]

-

Truce, W. E., & Bailey, W. J. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2895–2904. [Link]

-

Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Asati, V., & Sharma, S. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical Sciences, 30(4), 481-498. [Link]

-

Ferreira, I., & Afonso, C. A. M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

-

Kumar, A., et al. (2021). Design, synthesis and biological evaluation of novel unsymmetrical azines as quorum sensing inhibitors. RSC Advances, 11(5), 2959-2968. [Link]

-

Lv, Z., Chu, Y., & Wang, Y. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS (Auckland, N.Z.), 7, 95–104. [Link]

-

Singh, S., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031. [Link]

-

Al-Hiari, Y. M., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAHOST, 4(1), 1-8. [Link]

-

Khan, I., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3698. [Link]

-

Synapse. (2024, June 21). What are HIV-1 protease inhibitors and how do they work? [Link]

-

Al-Haque, S., et al. (2021). Some important anti-HIV sulfonamides inhibit protease enzymes. ResearchGate. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajchem-b.com [ajchem-b.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 17. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 19. What are HIV-1 protease inhibitors and how do they work? [synapse.patsnap.com]

- 20. hrcak.srce.hr [hrcak.srce.hr]

- 21. brieflands.com [brieflands.com]

- 22. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mathewsopenaccess.com [mathewsopenaccess.com]

- 24. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Characterization of 1-(Ethylsulfonyl)piperazine

Topic: 1-(Ethylsulfonyl)piperazine: Physicochemical Profile, Synthesis, and Characterization Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This compound (CAS: 62937-96-6) is a critical heterocyclic building block employed in the synthesis of sulfonamide-based pharmaceuticals. As a mono-functionalized piperazine derivative, it serves as a "privileged scaffold" in medicinal chemistry, offering a secondary amine handle for further diversification and a sulfonyl group that modulates lipophilicity and metabolic stability.

This guide provides a definitive analysis of its physical state, melting point thermodynamics, and a self-validating synthesis protocol designed to ensure high purity (>97%) by exploiting the compound's acid-base properties.

Identity & Physicochemical Profile[1][2][3][4]

The accurate characterization of this compound is contingent upon distinguishing it from its bis-sulfonylated by-products and its hydrochloride salts.

Table 1: Key Physicochemical Data

| Property | Specification | Source/Notes |

| CAS Number | 62937-96-6 | [Sigma-Aldrich, 2024] |

| Chemical Formula | C₆H₁₄N₂O₂S | |

| Molecular Weight | 178.25 g/mol | |

| Physical State | Crystalline Solid | At Standard Ambient Temp & Pressure (SATP) |

| Melting Point | 69 – 72 °C | Sharp range indicates high purity |

| Appearance | White to off-white powder | Yellowing indicates oxidation or trace amine impurities |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in Hexanes | |

| pKa (Calculated) | ~8.5 (Secondary Amine) | The sulfonamide nitrogen is non-basic |

Critical Note on Salt Forms: Commercial vendors often supply the hydrochloride salt (CAS: 859525-16-9), which has a significantly higher melting point and different solubility profile. Ensure the free base (CAS 62937-96-6) is selected for reactions requiring nucleophilic nitrogen.

Thermodynamics of Phase Transition

The melting point (69–72 °C) is the primary thermodynamic indicator of purity for this compound.

Melting Point Depression Logic

In a research setting, a broadened melting range (e.g., 65–70 °C) is rarely due to instrument error and almost invariably points to the presence of 1,4-bis(ethylsulfonyl)piperazine . This impurity forms a eutectic mixture with the target compound, depressing the melting point.

-

Target Molecule: Mono-substituted (Crystalline lattice stabilized by H-bonding between NH and SO₂).

-

Impurity: Bis-substituted (Disrupts lattice symmetry; lacks H-bond donor).

Differential Scanning Calorimetry (DSC)

For critical drug development applications, simple capillary melting point is insufficient. DSC analysis should show a single endothermic peak with an onset at ~69 °C. A pre-melt endotherm suggests solvate desolvation or polymorphic transition.

Synthesis & Purification Logic

The synthesis of this compound presents a classic statistical challenge: preventing the formation of the bis-sulfonylated byproduct.

Reaction Design: The "High-Dilution Excess" Strategy

To favor mono-functionalization, the reaction kinetics must be manipulated. By maintaining a high molar excess of piperazine relative to ethanesulfonyl chloride, the probability of the electrophile encountering a free piperazine molecule is significantly higher than encountering the already-reacted mono-product.

The "Acid-Base Swing" Purification (Self-Validating Protocol)

This protocol relies on the chemical difference between the product and the side products:

-

Bis-product: Non-basic (both nitrogens are sulfonamides).

-

Mono-product (Target): Basic (one secondary amine remains).

-

Piperazine (Starting Material): Dibasic.

By manipulating pH, we can selectively isolate the target.

Figure 1: The "Acid-Base Swing" purification workflow exploits the basicity of the secondary amine to separate the target from non-basic impurities.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Produce >5g of target with >98% purity.

-

Setup: Charge a 500 mL round-bottom flask with Piperazine (17.2 g, 200 mmol, 4.0 eq) and Dichloromethane (DCM, 200 mL). Cool to 0 °C in an ice bath.

-

Addition: Dropwise add Ethanesulfonyl chloride (6.43 g, 50 mmol, 1.0 eq) dissolved in 20 mL DCM over 30 minutes. Rationale: Slow addition prevents local high concentration of electrophile, reducing bis-formation.

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Workup (The Swing):

-

Wash reaction mixture with water (3 x 100 mL) to remove excess piperazine and salts.

-

Extract the organic layer with 1M HCl (2 x 50 mL) .

-

Discard the organic layer (this contains the bis-impurity).

-

Cool the acidic aqueous layer and basify with 4M NaOH until pH > 12.

-

Extract the cloudy aqueous mixture with DCM (3 x 50 mL).

-

-

Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Result: The product should crystallize upon concentration. If an oil persists, triturate with cold diethyl ether/hexanes.

Protocol B: Melting Point Determination

Objective: Verify physical state and purity.

-

Sample Prep: Dry the solid in a vacuum desiccator for 4 hours to remove trace solvent (solvent depression is a common error).

-

Loading: Pack 2-3 mm of sample into a glass capillary tube.

-

Ramp: Heat rapidly to 60 °C, then reduce ramp rate to 1 °C/min.

-

Observation:

-

Onset: First drop of liquid (Expect ~69 °C).

-

Clear Point: Complete liquefaction (Expect <72 °C).

-

Handling & Stability

-

Hygroscopicity: The secondary amine can absorb atmospheric moisture and CO₂ (forming carbamates).[1] Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) if possible.

-

Storage: Refrigerator (2-8 °C) is recommended to prevent slow oxidation or discoloration.

-

Safety: Warning. Causes skin irritation (H315) and serious eye irritation (H319).[2] Wear nitrile gloves and safety glasses.

References

-

Sigma-Aldrich. (2024).[3] Product Specification: 1-(Ethanesulfonyl)piperazine (CAS 62937-96-6).[4][5][6] Retrieved from

-

PubChem. (2024). Compound Summary: this compound.[4][6][7] National Library of Medicine. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from

-

Santa Cruz Biotechnology. (2024). 1-(Ethanesulfonyl)piperazine Properties. Retrieved from

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.nl [fishersci.nl]

- 4. 1-(Ethanesulfonyl)piperazine | CAS 62937-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 62937-96-6|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

A Comparative Analysis of 1-(Ethylsulfonyl)piperazine and 1-(Methylsulfonyl)piperazine: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile physicochemical properties and its presence in a multitude of clinically significant compounds.[1][2] The introduction of a sulfonyl group at the N1 position affords a class of compounds, the N-sulfonylpiperazines, with a distinct pharmacological and chemical profile. This technical guide provides an in-depth comparative analysis of two closely related analogs: 1-(Ethylsulfonyl)piperazine and 1-(Methylsulfonyl)piperazine. While differing by only a single methylene unit, this subtle structural variation can impart notable differences in their physicochemical properties, reactivity, and biological activity. This document will explore their synthesis, structural characteristics, and potential applications, offering field-proven insights and detailed experimental protocols to support further research and development in this area.

Introduction: The Significance of the Sulfonylpiperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, known to enhance the pharmacokinetic properties of drug candidates.[3] When functionalized with a sulfonyl group, the resulting N-sulfonylpiperazine moiety often serves as a key pharmacophore in agents targeting a range of biological systems. These include, but are not limited to, neuronal nicotinic receptors, carbonic anhydrases, and various pathways implicated in oncology.[4][5] The sulfonyl group, with its strong electron-withdrawing nature, modulates the basicity of the distal nitrogen of the piperazine ring, influencing its interaction with biological targets and its overall pharmacokinetic profile.[6]

This guide focuses on the nuanced differences between the ethyl and methyl sulfonyl derivatives of piperazine, providing a foundational understanding for researchers exploring this chemical space.

Chemical Structure and Physicochemical Properties

The core structural difference between this compound and 1-(Methylsulfonyl)piperazine lies in the alkyl group attached to the sulfonyl moiety. This seemingly minor variation influences several key physicochemical parameters.

Caption: Chemical structures of this compound and 1-(Methylsulfonyl)piperazine.

A comparative summary of their key physicochemical properties is presented in Table 1. The addition of an extra methylene group in the ethyl derivative leads to a predictable increase in molecular weight and may subtly influence properties such as lipophilicity (LogP) and polar surface area (TPSA).

| Property | This compound | 1-(Methylsulfonyl)piperazine |

| Molecular Formula | C6H14N2O2S[7] | C5H12N2O2S |

| Molecular Weight | 178.25 g/mol [7] | 164.23 g/mol |

| CAS Number | 62937-96-6[7] | 55276-43-2 |

| Appearance | Solid | Solid |

| Topological Polar Surface Area (TPSA) | 49.41 Ų | 49.41 Ų |

| Predicted LogP | -0.9 | -1.1 |

Table 1: Comparative Physicochemical Properties.

Synthesis and Reactivity

The synthesis of both this compound and 1-(Methylsulfonyl)piperazine typically involves the reaction of piperazine with the corresponding sulfonyl chloride (ethanesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthetic workflow for N-sulfonylpiperazines.

Experimental Protocol: General Synthesis of 1-(Alkylsulfonyl)piperazines

-

Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically a tertiary amine like triethylamine (1.1 eq), and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add the respective sulfonyl chloride (ethanesulfonyl chloride or methanesulfonyl chloride, 1.0 eq) to the cooled reaction mixture under stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The reactivity of the secondary amine on the piperazine ring is expected to be similar for both derivatives in subsequent reactions, such as N-alkylation or N-arylation. However, the steric bulk of the ethyl group, although minor, could potentially influence the reaction kinetics in sterically hindered transformations compared to the methyl group.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical for any synthetic compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for the characterization of this compound and 1-(Methylsulfonyl)piperazine.

Expected NMR Spectral Features:

-

¹H NMR: Both compounds will exhibit characteristic signals for the piperazine ring protons, typically in the range of 2.5-3.5 ppm. For this compound, a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group will be observed. 1-(Methylsulfonyl)piperazine will show a singlet for the methyl protons.

-

¹³C NMR: The carbon signals for the piperazine ring will appear in the aliphatic region. The ethyl and methyl groups will give rise to distinct signals, with the methylene carbon of the ethyl group being deshielded compared to the methyl carbon.

Experimental Protocol: NMR and MS Analysis

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.[9]

-

Comparative Biological and Pharmacological Profile

The subtle difference between a methyl and an ethyl group can lead to significant changes in biological activity. This can be attributed to differences in lipophilicity, metabolic stability, and steric interactions with the target protein.

-

Lipophilicity: The ethyl group is more lipophilic than the methyl group, which can affect the compound's ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The C-H bonds of the ethyl group may be more susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the methyl group, potentially leading to different pharmacokinetic profiles.

-

Target Engagement: The increased steric bulk of the ethyl group could either enhance or diminish binding to a biological target depending on the size and shape of the binding pocket.

While specific comparative studies on these two exact molecules are not extensively reported, research on other sulfonylpiperazine derivatives has demonstrated their potential as:

-

Negative allosteric modulators of neuronal nicotinic receptors , which could have implications in neurological disorders.[4]

-

Inhibitors of carbonic anhydrase , relevant in conditions like glaucoma.[5][10]

The toxicity profile of piperazine derivatives is also an important consideration, with some studies pointing towards potential hepatotoxicity.[14] Any new derivative in this class should be evaluated for its cytotoxic effects.[15][16]

Conclusion and Future Directions

This compound and 1-(Methylsulfonyl)piperazine represent two fundamental building blocks in the broader class of N-sulfonylpiperazines. While structurally very similar, the choice between an ethyl and a methyl substituent can have a cascading effect on the molecule's physicochemical properties, reactivity, and ultimately its biological activity. This guide has provided a comprehensive overview of their synthesis, characterization, and potential applications, underpinned by detailed experimental protocols.

Future research should focus on direct comparative studies of these and other N-alkylsulfonylpiperazines to build a more robust understanding of the structure-activity relationships within this important class of compounds. Such studies will be invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

-

(2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

-

Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

-

(2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed. [Link]

-

(2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. [Link]

-

(2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking, and dynamics study. PMC. [Link]

-

(2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Usiena air. [Link]

-

(2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. [Link]

-

(2019). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

-

(2024). Piperazines – Knowledge and References. Taylor & Francis. [Link]

-

(2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]

-

(2024). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. [Link]

-

(2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. PubMed. [Link]

-

(2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

- (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

(2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

(2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

(2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [Link]

-

(2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. [Link]

-

(2016). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. DergiPark. [Link]

Sources

- 1. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 1-(Ethanesulfonyl)piperazine | CAS 62937-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. etd.auburn.edu [etd.auburn.edu]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. dergipark.org.tr [dergipark.org.tr]

Strategic Sourcing and Application of High-Purity 1-(Ethylsulfonyl)piperazine in Pharmaceutical Synthesis

Executive Summary